N-Propylurea
Overview
Description
N-Propylurea is an organic compound with the molecular formula C4H10N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a propyl group. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound appears as a colorless crystalline solid and is soluble in water, alcohol, and ether.
Synthetic Routes and Reaction Conditions:
-
Reaction of Isopropylamine with Dimethyl Carbonate:
Reaction: Isopropylamine reacts with dimethyl carbonate to form this compound.
Conditions: This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
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Hydrolysis of Propylurethane:
Reaction: Propylurethane undergoes hydrolysis to yield this compound.
Conditions: The hydrolysis process involves the use of water and an acid or base catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The processes are designed to be efficient and cost-effective, ensuring the compound meets the required standards for its intended applications.
Types of Reactions:
-
Oxidation:
- This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Major Products: Oxidation can lead to the formation of carbonyl-containing compounds.
-
Reduction:
- Reduction of this compound can be achieved using reducing agents.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Major Products: Reduction typically yields amines or alcohols.
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Substitution:
- This compound can participate in substitution reactions where the propyl group is replaced by other functional groups.
Common Reagents: Halogens, alkylating agents.
Major Products: Substituted urea derivatives.
Scientific Research Applications
N-Propylurea has a wide range of applications in scientific research:
Mechanism of Action
N-Propylurea can be compared with other urea derivatives such as N-Methylurea, N-Ethylurea, and N-Butylurea. These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the urea moiety. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications that other derivatives may not fulfill as effectively.
Comparison with Similar Compounds
- N-Methylurea
- N-Ethylurea
- N-Butylurea
N-Propylurea stands out due to its balanced solubility, reactivity, and versatility in various chemical and biological applications.
Properties
IUPAC Name |
propylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJKHIIQFPZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060830 | |
Record name | Propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-06-5 | |
Record name | Propylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PROPYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PK51J4AV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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